molecular formula C10H10N2O2 B7854205 5-ethyl-3-(hydroxyamino)indol-2-one

5-ethyl-3-(hydroxyamino)indol-2-one

Cat. No.: B7854205
M. Wt: 190.20 g/mol
InChI Key: SDZOZLOPONJNBA-UHFFFAOYSA-N
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Description

5-ethyl-3-(hydroxyamino)indol-2-one is an oxime-containing indolin-2-one derivative of interest in biochemical and pharmacological research. Compounds within this structural class have demonstrated significant potential in several research areas. A key application is the investigation of cytoprotective effects against organophosphate poisoning. Structurally related oximes have been studied for their ability to reactivate cholinesterase activity and mitigate hyperglycemia and hepatic damage induced by toxic agents . Furthermore, the indole-oxime scaffold is a recognized pharmacophore in kinase inhibition research. Tricyclic isatin oximes have shown high binding affinity to a range of kinase targets, such as DYRK1A, PIM1, and Haspin, which are implicated in cancer and neurodegenerative diseases . These compounds can also exhibit anti-inflammatory properties by inhibiting LPS-induced production of pro-inflammatory cytokines like IL-6 and TNF . The mechanism of action for this compound class is multifaceted, potentially involving the modulation of key apoptotic proteins. Research on similar molecules has shown they can increase the levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic Bcl2 protein levels . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethyl-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,14H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZOZLOPONJNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)N=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C(=O)N=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl-Substituted Aniline Derivatives

A common strategy involves cyclizing 5-ethyl-substituted aniline precursors. For example, condensation of 4-ethylaniline with chloral hydrate and hydroxylamine hydrochloride under acidic conditions generates the corresponding isatin intermediate. Subsequent reduction with sodium dithionite yields 5-ethyl-1H-indole-2,3-dione, which is further functionalized at position 3. This method achieves moderate yields (50–60%) but requires careful control of pH and temperature to avoid over-reduction.

Functionalization of Preformed Oxindoles

3-Hydroxyoxindoles serve as versatile intermediates. In one protocol, 5-ethyl-1H-indole-2,3-dione undergoes bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 3-bromo-5-ethyloxindole. This intermediate reacts with hydroxylamine derivatives in the presence of triethylamine (TEA) to introduce the hydroxyamino group. The reaction proceeds via nucleophilic substitution, with yields reaching 70–85% under optimized conditions.

Introduction of the Hydroxyamino Group

The hydroxyamino (-NHOH) group at position 3 is critical for the compound’s bioactivity. Two methods are prevalent: direct hydroxylamine coupling and reductive amination .

Direct Coupling with Hydroxylamine

3-Bromo-5-ethyloxindole reacts with hydroxylamine hydrochloride in DMF at 25°C for 12 hours. Triethylamine acts as a base to deprotonate hydroxylamine, facilitating nucleophilic attack on the brominated carbon. The reaction is highly sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis. Purification via flash chromatography (silica gel, ethyl acetate/hexane) yields 5-ethyl-3-(hydroxyamino)indol-2-one in 78% purity.

Reductive Amination of 3-Keto Derivatives

Alternative routes involve reducing 3-ketooxindoles. For instance, 5-ethyl-1H-indole-2,3-dione is treated with hydroxylamine in ethanol under reflux, forming an oxime intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the oxime to the hydroxyamino group. This method offers higher yields (85–90%) but necessitates strict control of hydrogen pressure to avoid over-reduction to the amine.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include solvent choice, catalyst selection, and temperature.

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, whereas ethanol improves solubility for reductive amination. A comparative study shows DMF increases reaction rates by 40% compared to toluene in hydroxylamine coupling.

Catalytic Systems

Analytical Characterization

Robust characterization ensures structural fidelity:

  • ¹H NMR (DMSO-d₆): Signals at δ 10.78 (s, OH), 7.34–8.30 (m, aromatic H), and 1.49 (t, CH₂CH₃) confirm substituent positions.

  • HRMS : A molecular ion peak at m/z 190.0742 ([M+H]⁺) validates the molecular formula C₁₀H₁₀N₂O₂.

  • IR : Stretching frequencies at 3250 cm⁻¹ (N-H) and 1680 cm⁻¹ (C=O) align with the hydroxyamino and ketone groups.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Oxidation of Hydroxyamino Group : Exposure to air converts -NHOH to -NO₂. Conducting reactions under nitrogen atmosphere minimizes this.

  • Ethyl Group Migration : Acidic conditions may cause ethyl migration from position 5 to 4. Buffering with sodium acetate stabilizes the intermediate.

Purification Difficulties

The polar hydroxyamino group complicates isolation. Gradient elution (hexane → ethyl acetate) on silica gel effectively separates the product from unreacted starting materials.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Coupling7895Short reaction timeMoisture-sensitive
Reductive Amination8598High selectivityRequires hydrogenation equipment
Cyclization6090ScalableMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-(hydroxyamino)indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects at Position 3

The hydroxyamino group at position 3 distinguishes 5-ethyl-3-(hydroxyamino)indol-2-one from analogs with other substituents:

  • 3-Hydroxyimino group (e.g., 3-(hydroxyimino)-5,7-dimethyl-2,3-dihydro-1H-indol-2-one, ): The hydroxyimino (-NOH) group can tautomerize to a keto form, influencing hydrogen-bonding interactions.
  • Triazole-ethyl substituents (e.g., 3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol, ): Triazole rings introduce aromatic π-stacking interactions, whereas the hydroxyamino group’s polarity could improve water solubility.
  • Hydrazone derivatives (e.g., 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, ): Hydrazones are prone to hydrolysis, whereas the hydroxyamino group offers greater stability under physiological conditions.

Substituent Effects at Position 5

The ethyl group at position 5 contrasts with:

  • Ethyl, an electron-donating group, may improve metabolic stability.
  • Nitro groups (e.g., 3-[(2,4-dimethylphenyl)amino]-5-nitro-2H-indol-2-one, ): Nitro groups confer strong electron-withdrawing effects, reducing electron density on the indole ring. Ethyl substituents may instead favor hydrophobic interactions in biological membranes.

Ring Structure Variations

  • Piperazinyl-benzisothiazolyl derivatives (e.g., 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloroindol-2-one hydrochloride, ): The addition of a piperazine ring improves solubility via salt formation (e.g., hydrochloride), whereas the hydroxyamino group relies on inherent polarity.

Functional Group Impact on Bioactivity

  • The hydroxyamino group’s dual hydrogen-bonding capacity may enhance antioxidant efficacy compared to triazoles.
  • Neuroleptic activity: Piperazinyl-benzisothiazolyl indolones ( ) demonstrate neuroleptic effects via dopamine receptor modulation.
  • Anti-inflammatory properties: Indole derivatives with acetic acid substituents (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid, ) inhibit cyclooxygenase (COX), whereas hydroxyamino groups might target redox-sensitive pathways.

Data Tables

Table 1: Structural and Functional Comparison of Selected Indole Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Key Functional Groups Reported Bioactivity Reference
This compound Hydroxyamino (-NHOH) Ethyl (-C₂H₅) Hydroxyamino, ketone Potential antioxidant Target
3-(Hydroxyimino)-5,7-dimethylindol-2-one Hydroxyimino (-NOH) Methyl (-CH₃) Hydroxyimino, ketone Not specified
5-Chloro-3-(dinitrophenylhydrazono)indol-2-one Hydrazone (-NHN=C) Chloro (-Cl) Hydrazone, ketone Biochemical probes
5-Fluoro-3-methylindol-2-one Methyl (-CH₃) Fluoro (-F) Ketone Synthetic intermediate
5-(Benzodiazocin-2-one)-indole Benzodiazocinone ring - Fused ring, ketone Not specified

Q & A

Q. Table 1. Comparative Synthesis Conditions

MethodSolvent SystemCatalystTemp. (°C)Yield RangeReference
DehydrohalogenationDMFNone70–10035–40%
Cu(I)-CatalyzedPEG-400/DMFCuIRT30–35%

Optimization Tips:

  • Solvent polarity (e.g., PEG-400 enhances solubility of polar intermediates).
  • Catalyst loading (0.5–1.0 eq. CuI minimizes side reactions).

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

  • ¹H/¹³C NMR Spectroscopy : Key for identifying substitution patterns. Hydroxyamino protons (δ 8.5–9.5 ppm) and ethyl groups (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) are diagnostic. Indole C=O resonances appear at ~170–175 ppm in ¹³C NMR .
  • Mass Spectrometry (FAB-HRMS) : Confirms molecular ion ([M+H]+) with <0.002 Da error margin. For example, a related compound showed m/z 335.1497 [M+H]+ .
  • X-ray Crystallography : SHELXL refines crystal structures (e.g., morpholine-substituted indol-2-one, R factor = 0.056) .

Basic: What physicochemical properties (solubility, stability) are critical for handling this compound?

Answer:

  • Solubility : Moderately soluble in ethanol, DCM; limited in water. Analogues show solubility trends linked to substituent polarity (e.g., hydroxyamino groups increase water solubility slightly) .
  • Stability : Sensitive to acidic/basic conditions. Store at –20°C under inert atmosphere to prevent oxidation .

Q. Table 2. Stability Under pH Conditions

pH RangeStability ProfileReference
2–4Degrades within 24 hours
7–8Stable for ≥7 days

Advanced: How does the hydroxyamino group influence electrochemical behavior in indol-2-one derivatives?

Answer:
Hydroxyamino substituents enhance redox activity. shows indol-2-one oxidation occurs via hydroxylation of the benzene ring (pH-dependent):

  • Acidic media (pH <5) : Single oxidation peak at ~0.8 V (vs. Ag/AgCl).
  • Basic media (pH >7) : Two-step oxidation due to deprotonation of hydroxyamino group .

Mechanistic Insight : Hydroxyamino groups act as electron donors, lowering oxidation potentials. Cyclic voltammetry (CV) in 0.1 M H₂SO₄ is recommended for characterizing redox profiles .

Advanced: How can contradictory reports on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?

Answer:
Contradictions arise from assay variability (cell lines, concentration ranges) and substituent effects. Methodological strategies include:

  • Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines (e.g., analogues show IC₅₀ = 2–50 μM in MCF-7 vs. HepG2) .
  • Target Profiling : Use kinase assays or proteomics to identify binding partners. For example, indol-2-one derivatives interact with MAPK or PI3K pathways .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., ethyl vs. methyl groups) to isolate mechanisms .

Advanced: What crystallographic strategies resolve stereochemical ambiguities in indol-2-one derivatives?

Answer:

  • SHELX Suite : SHELXL refines high-resolution data (e.g., R factor <0.06 for morpholine derivatives) .
  • Twinned Data Handling : For low-symmetry crystals, SHELXL’s TWIN/BASF commands correct for twinning .
  • Hydrogen Bonding Networks : Analyze O–H···N interactions (2.7–3.0 Å) to confirm hydroxyamino orientation .

Methodological Note: How to design experiments for optimizing reaction yields?

Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent ratio (PEG-400:DMF), and catalyst loading (CuI: 0.5–1.5 eq.) in a factorial design .
  • In Situ Monitoring : Use TLC (e.g., Rf = 0.33 in 70:30 EtOAc/hexanes) to track intermediate formation .

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